Tropisetron cation

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

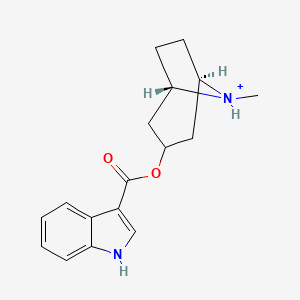

Tropisetron(1+) is an organic cation that is the conjugate acid of tropisetron, obtained by protonation of the tertiary amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a tropisetron.

科学的研究の応用

Neuroprotective Applications

Mechanism of Action:

Tropisetron acts as a 5-HT3 receptor antagonist and a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This dual action contributes to its neuroprotective effects, particularly against excitotoxicity caused by glutamate, a common pathway in neurodegenerative diseases.

Case Studies:

- Glutamate-Induced Excitotoxicity: A study demonstrated that tropisetron provides significant protection against glutamate-induced damage in retinal ganglion cells. The activation of α7 nAChRs was identified as a key mechanism through which tropisetron exerts its neuroprotective effects, suggesting its potential in treating conditions like glaucoma and other retinal degenerative diseases .

- Alzheimer's Disease Model: In J20 mice, tropisetron improved cognitive functions and normalized the sAPPα/Aβ ratio, indicating a reduction in amyloid-beta levels associated with Alzheimer's disease. This study showed that treatment with tropisetron resulted in enhanced spatial memory performance compared to vehicle-treated controls .

Pain Management

Chronic Neuropathic Pain:

Recent research indicates that tropisetron can alleviate chronic neuropathic pain. In rat models subjected to spinal nerve injury, tropisetron administration led to significant reductions in pain-related behaviors. The underlying mechanism appears to involve modulation of the α7 nAChR pathway, which plays a crucial role in pain perception and inflammation .

Cognitive Enhancement

Postoperative Nausea and Vomiting:

Tropisetron is widely used for managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its efficacy in these areas is well-documented, with a favorable safety profile making it suitable for long-term use in patients undergoing surgical procedures or chemotherapy .

Potential in Cognitive Disorders:

The compound has been proposed as a candidate for clinical testing in mild cognitive impairment (MCI) and Alzheimer's disease due to its ability to enhance memory performance and alter amyloid precursor protein processing positively. This suggests that tropisetron could play a role in cognitive enhancement therapies .

Summary of Key Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | 5-HT3 antagonist; α7 nAChR partial agonist | Protects against glutamate-induced excitotoxicity; improves cognitive function in AD models |

| Pain Management | Modulation of α7 nAChR | Reduces chronic neuropathic pain behaviors in rat models |

| Cognitive Enhancement | Enhances memory via APP processing | Positive effects on memory performance; potential use in MCI and AD therapies |

化学反応の分析

Metabolic Reactions

Tropisetron undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes:

-

Hydroxylation : CYP2D6 catalyzes hydroxylation at the 5-, 6-, or 7-positions of the indole ring, forming 5-, 6-, or 7-hydroxytropisetron .

-

Conjugation : Hydroxylated metabolites are sulfated or glucuronidated for renal/biliary excretion .

Key Pathways :

TropisetronCYP2D6HydroxytropisetronSULT UGTSulfated Glucuronidated Metabolites

Table 2: Metabolic Parameters

| Parameter | Value | Source |

|---|---|---|

| Primary Enzyme | CYP2D6 (91%), CYP3A4 (minor) | |

| Major Metabolites | 5-, 6-, 7-Hydroxytropisetron | |

| Excretion Ratio (Urine:Feces) | 5:1 |

Receptor Binding Interactions

The tropisetron cation interacts with the 5-HT3 receptor via:

-

π-π Stacking : Aromatic residues (Trp156, Tyr207) in the receptor’s binding pocket stabilize the indole ring .

-

Electrostatic Interactions : The cationic tertiary ammonium group forms salt bridges with Asp138 and Glu236 .

Binding Affinity :

Degradation and Stability

Tropisetron’s stability under physiological conditions is influenced by:

-

pH Sensitivity : Protonation at physiological pH enhances solubility and receptor binding .

-

Oxidative Stress : In diabetic models, tropisetron reduces lipid peroxidation (MDA levels ↓) and enhances antioxidant capacity (TAC ↑) .

Pharmacokinetic Data

| Parameter | Value | Source |

|---|---|---|

| Half-life | 5.7 hours | |

| Clearance | 1800 mL/min | |

| Bioavailability | 60–80% |

Toxicological Reactions

特性

分子式 |

C17H21N2O2+ |

|---|---|

分子量 |

285.36 g/mol |

IUPAC名 |

[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/p+1/t11-,12+,13? |

InChIキー |

ZNRGQMMCGHDTEI-FUNVUKJBSA-O |

SMILES |

C[NH+]1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |

異性体SMILES |

C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |

正規SMILES |

C[NH+]1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。